{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to interact with a wide range of biological targets .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide array of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
It is known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide array of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of benzofuran derivatives can be influenced by various factors .
Biochemical Analysis
Biochemical Properties
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as glucosamine-6-phosphate synthase and aspartic proteinase, which are crucial in various metabolic pathways . The interaction between this compound and these enzymes involves binding to the active sites, leading to inhibition of their activity. Additionally, this compound has demonstrated antimicrobial activity, suggesting its potential use in combating bacterial and fungal infections .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain cancer cells, including leukemia and non-small cell lung cancer cells . The mechanism behind this inhibition involves the disruption of cell signaling pathways that are essential for cell proliferation and survival. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes. This compound binds to the active sites of enzymes, leading to their inhibition or activation, depending on the enzyme involved . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction results in changes in the transcriptional activity of genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, it can alter metabolite levels by modulating the activity of enzymes that catalyze the conversion of substrates to products. The interaction of this compound with these enzymes and cofactors is crucial for its biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its interaction with plasma proteins and other binding molecules .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production .
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c13-7-9-6-12(16-14-9)11-5-8-3-1-2-4-10(8)15-11;/h1-6H,7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFYMKBXJFEOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.